molecular formula C19H14BrN B3295927 3-Bromo-9-(m-tolyl)-9H-carbazole CAS No. 890653-53-9

3-Bromo-9-(m-tolyl)-9H-carbazole

Cat. No.: B3295927
CAS No.: 890653-53-9
M. Wt: 336.2 g/mol
InChI Key: BTODXFDAJAELSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-9-(m-tolyl)-9H-carbazole is a chemical compound that belongs to the carbazole family. Carbazoles are known for their diverse applications in organic electronics, pharmaceuticals, and as intermediates in organic synthesis. The presence of a bromine atom and a tolyl group in this compound makes it particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-9-(m-tolyl)-9H-carbazole typically involves the bromination of 9-(m-tolyl)-9H-carbazole. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to a more scalable and cost-effective production method.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-9-(m-tolyl)-9H-carbazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other nucleophiles.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield 9-(m-tolyl)-9H-carbazole derivatives with methoxy groups.

Scientific Research Applications

3-Bromo-9-(m-tolyl)-9H-carbazole has a wide range of applications in scientific research:

    Organic Electronics: It is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its excellent electronic properties.

    Pharmaceuticals: The compound serves as an intermediate in the synthesis of various pharmaceutical agents.

    Material Science: It is used in the preparation of advanced materials with specific electronic and optical properties.

    Chemical Synthesis: It acts as a building block in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 3-Bromo-9-(m-tolyl)-9H-carbazole depends on its application. In organic electronics, its electronic properties are utilized to facilitate charge transport and light emission. In pharmaceuticals, it may interact with specific molecular targets, such as enzymes or receptors, to exert its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    9-(m-Tolyl)-9H-carbazole: Lacks the bromine atom, making it less reactive in certain chemical reactions.

    3-Bromo-9H-carbazole: Lacks the tolyl group, which may affect its electronic properties and applications.

    3-Bromo-9-(p-tolyl)-9H-carbazole: Similar structure but with a different position of the tolyl group, which can influence its reactivity and properties.

Uniqueness

3-Bromo-9-(m-tolyl)-9H-carbazole is unique due to the presence of both the bromine atom and the m-tolyl group. This combination enhances its reactivity and makes it suitable for a broader range of applications compared to its similar compounds.

Properties

IUPAC Name

3-bromo-9-(3-methylphenyl)carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14BrN/c1-13-5-4-6-15(11-13)21-18-8-3-2-7-16(18)17-12-14(20)9-10-19(17)21/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTODXFDAJAELSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C3=C(C=C(C=C3)Br)C4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890653-53-9
Record name 3-Bromo-9-(m-tolyl)-9H-carbazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-9-(m-tolyl)-9H-carbazole
Reactant of Route 2
Reactant of Route 2
3-Bromo-9-(m-tolyl)-9H-carbazole
Reactant of Route 3
Reactant of Route 3
3-Bromo-9-(m-tolyl)-9H-carbazole
Reactant of Route 4
Reactant of Route 4
3-Bromo-9-(m-tolyl)-9H-carbazole
Reactant of Route 5
Reactant of Route 5
3-Bromo-9-(m-tolyl)-9H-carbazole
Reactant of Route 6
Reactant of Route 6
3-Bromo-9-(m-tolyl)-9H-carbazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.